(S,R)-CFT8634: A Targeted Protein Degrader for Synovial Sarcoma
(S,R)-CFT8634: A Targeted Protein Degrader for Synovial Sarcoma
An In-depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of (S,R)-CFT8634, a potent and selective oral degrader of Bromodomain-containing protein 9 (BRD9), for the treatment of synovial sarcoma. This document details the underlying biology of synovial sarcoma, the rationale for targeting BRD9, and the preclinical and clinical data supporting the development of CFT8634.
Introduction to Synovial Sarcoma and the Role of BRD9
Synovial sarcoma is an aggressive soft-tissue sarcoma characterized by a specific chromosomal translocation, t(X;18)(p11.2;q11.2), which creates a pathognomonic SS18-SSX fusion oncoprotein.[1][2][3][4] This fusion protein is the primary driver of the disease.[1][2][4][5] The SS18-SSX protein integrates into and aberrantly alters the function of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, a key regulator of gene expression.
Specifically, the SS18-SSX fusion protein disrupts the canonical BAF (cBAF) complex by displacing the tumor suppressor SMARCB1.[6] This disruption leads to a synthetic lethal dependency on a non-canonical BAF (ncBAF) complex that contains BRD9.[6][7] In these SMARCB1-perturbed cancers, the degradation of BRD9 has been shown to have an anti-cancer effect.[7][8] BRD9, through its integration into these oncogenic complexes, supports the gene expression programs necessary for synovial sarcoma cell growth and survival.[1][2] This critical dependency of synovial sarcoma cells on BRD9 makes it a compelling therapeutic target.[3][5]
(S,R)-CFT8634: A Bifunctional Degrader of BRD9
(S,R)-CFT8634 is an orally bioavailable, heterobifunctional molecule, also known as a Bifunctional Degradation Activating Compound (BiDAC™) or Proteolysis Targeting Chimera (PROTAC).[6][9][10] It is designed to specifically target BRD9 for degradation by the cellular ubiquitin-proteasome system.
The molecule consists of three key components:
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A ligand that binds to the BRD9 protein.
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A ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).
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A linker that connects the two ligands.
This dual-binding action brings BRD9 into close proximity with the E3 ligase, leading to the ubiquitination of BRD9 and its subsequent degradation by the proteasome.[6][7][8][10] Unlike traditional inhibitors that only block the function of a protein, CFT8634 removes the entire protein, which can lead to a more profound and durable therapeutic effect.[11][12]
Preclinical Mechanism of Action and Efficacy
The mechanism of action and preclinical efficacy of CFT8634 have been evaluated in a series of in vitro and in vivo studies.
In Vitro Potency and Selectivity
In vitro studies have demonstrated that CFT8634 is a potent and selective degrader of BRD9 in synovial sarcoma cell lines.
| Parameter | Value | Cell Line | Reference |
| DC50 | 2 nM | Synovial Sarcoma Cell Line | [7][8] |
| DC50 | 2.7 nM | SMARCB-1 deficient cells | [9] |
| DC50/Emax | 3 nM / 4% | Not Specified | [13] |
These data indicate that CFT8634 induces rapid and profound degradation of BRD9 at low nanomolar concentrations. Long-term cell growth assays have shown that this degradation leads to a concentration-dependent inhibition of proliferation specifically in cancer cells with a dependency on BRD9.[7][8]
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of CFT8634 has been demonstrated in patient-derived xenograft (PDX) models of synovial sarcoma. Oral administration of CFT8634 resulted in robust, dose-dependent degradation of BRD9 in tumors, which correlated with significant and dose-dependent tumor growth inhibition.[7][8][14]
In a PDX model of synovial sarcoma (SA13412, harboring the SS18-SSX1 fusion), treatment with CFT8634 for 89 days led to durable tumor regressions, with no tumor regrowth observed during a 51-day observation period after treatment cessation.[13] Similar robust efficacy was observed in another PDX model (PDX 310, harboring the SS18-SSX2 fusion).[13]
Clinical Development and Pharmacodynamics
A Phase 1/2 clinical trial (NCT05355753) was initiated to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of CFT8634 in patients with locally advanced or metastatic synovial sarcoma and other SMARCB1-null tumors.[11][15][16]
Initial results from the Phase 1 dose-escalation portion of the trial, which enrolled 32 patients across six dose levels as of August 2023, demonstrated that CFT8634 was generally well-tolerated. Pharmacodynamic analyses from patient blood and tumor tissue samples confirmed that CFT8634 is a potent BRD9 degrader in the clinical setting. Rapid, robust, and sustained degradation of BRD9 was observed as early as 8 hours after the first dose across different dose levels.[14]
Despite the potent on-target activity, the high level of BRD9 degradation did not translate into sufficient clinical efficacy in the heavily pre-treated patient population, and the study did not proceed to the Phase 2 expansion.[15]
Experimental Protocols
Detailed experimental protocols for the key assays used to characterize the mechanism of action of CFT8634 are described below.
CRISPR/Cas9 Screening
A domain-focused CRISPR/Cas9 screen was utilized to identify functional dependencies in synovial sarcoma cells.[1][2]
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Library: A custom lentiviral sgRNA library targeting known functional domains of chromatin regulatory proteins was generated.
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Cell Lines: Synovial sarcoma cell lines were infected with the sgRNA library.
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Screening: Cells were cultured for a defined period, and genomic DNA was isolated. The abundance of sgRNAs was determined by deep sequencing.
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Analysis: Depletion of specific sgRNAs indicated that the targeted protein domain is essential for cell viability. The bromodomain of BRD9 was identified as a critical functional dependency in this manner.[1][2]
BRD9 Degradation Assays (Western Blot)
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Cell Culture and Treatment: Synovial sarcoma cells were seeded and treated with varying concentrations of CFT8634 for different durations.
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Protein Extraction: Cells were lysed, and total protein was quantified.
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SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for BRD9 and a loading control (e.g., GAPDH, β-actin).
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Detection: Membranes were incubated with secondary antibodies and visualized using a chemiluminescence detection system. The intensity of the bands was quantified to determine the extent of BRD9 degradation.
Cell Proliferation Assays
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Cell Seeding: Synovial sarcoma cells were seeded in multi-well plates.
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Treatment: Cells were treated with a range of concentrations of CFT8634.
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Incubation: Cells were incubated for a period of 7 to 14 days.
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Viability Measurement: Cell viability was assessed using reagents such as CellTiter-Glo® (Promega) or by staining with crystal violet.
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Data Analysis: The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values were calculated.
In Vivo Xenograft Studies
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Model System: Patient-derived xenograft (PDX) models of synovial sarcoma were established in immunocompromised mice.
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Treatment: Once tumors reached a specified size, mice were randomized to receive vehicle control or CFT8634 orally at various dose levels and schedules.
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Tumor Measurement: Tumor volume was measured regularly using calipers.
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Pharmacodynamic Analysis: At specified time points, tumors and blood were collected to assess BRD9 protein levels by Western blot or other methods to confirm target engagement.
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Efficacy Evaluation: The anti-tumor activity was evaluated by comparing the tumor growth in the treated groups to the vehicle control group.
Visualizing the Mechanism of Action
The following diagrams illustrate the key pathways and experimental workflows related to the mechanism of action of CFT8634 in synovial sarcoma.
Figure 1: Pathogenesis of Synovial Sarcoma.
References
- 1. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma | Semantic Scholar [semanticscholar.org]
- 2. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
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- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Facebook [cancer.gov]
- 11. C4 Therapeutics doses first subject in Phase I/II cancer therapy trial [clinicaltrialsarena.com]
- 12. C4 Therapeutics Announces First Patient Dosed in Phase 1/2 Clinical Trial Evaluating CFT8634, an Orally Bioavailable BiDAC™ Degrader for the Treatment of Synovial Sarcoma and SMARCB1-null Tumors - BioSpace [biospace.com]
- 13. | BioWorld [bioworld.com]
- 14. CTOS 2023 [ctos2023.eventscribe.net]
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